

Technical Monograph: 3-(2-Chloro-6-fluorophenyl)propanoic Acid[1]

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Compound of Interest

Compound Name: 3-(2-Chloro-6-fluorophenyl)propanoic acid

CAS No.: 88740-77-6

Cat. No.: B1600329

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Role: Strategic Scaffold & Pharmacophore Building Block CAS: 88740-77-6 Molecular Formula:

C

H

ClFO

[1]

Executive Summary

In modern medicinal chemistry, **3-(2-Chloro-6-fluorophenyl)propanoic acid** serves as a critical "steric anchor."^[1] Unlike unsubstituted phenylpropanoic acids, the 2,6-disubstitution pattern of this molecule restricts rotation around the phenyl-alkyl bond.^[1] This property is exploited to lock downstream drug candidates into active conformations (atropisomerism), significantly enhancing potency against kinases and GPCRs (e.g., EP3 receptors).^[1] Furthermore, the mixed halogenation (Cl/F) modulates metabolic stability by blocking the oxidation of the aromatic ring, a common clearance pathway.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

The compound is characterized by a propanoic acid tail attached to a phenyl ring with orthogonal halogen substitutions.

Property	Value / Description
IUPAC Name	3-(2-Chloro-6-fluorophenyl)propanoic acid
Molecular Weight	202.61 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc.)	~4.5 (Carboxylic acid)
Melting Point	85–89 °C (Typical range for class; experimental verification required)
Storage	Inert atmosphere, Desiccate at 2–8 °C

Strategic Synthesis: The "Halogen-Retention" Protocol

The primary challenge in synthesizing this molecule is chemoselectivity. Standard hydrogenation methods (e.g., Pd/C under H

) used to reduce the cinnamic acid precursor often result in hydrodehalogenation, stripping the chlorine atom.

To ensure scientific integrity, we utilize a Knoevenagel Condensation followed by a Transfer Hydrogenation or Mild Catalytic Reduction that preserves the aryl halides.

Phase 1: Knoevenagel Condensation

Objective: Construct the carbon skeleton via the formation of 2-chloro-6-fluorocinnamic acid.[1]

- Reagents: 2-Chloro-6-fluorobenzaldehyde, Malonic acid, Pyridine, Piperidine (cat).[1]
- Mechanism: Base-catalyzed nucleophilic attack of the malonic acid enolate on the aldehyde carbonyl, followed by decarboxylation.

Protocol:

- Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in Pyridine (5 vol).
- Add catalytic Piperidine (0.1 eq).[1]
- Heat to 90°C for 4–6 hours until CO evolution ceases.
- Workup: Pour reaction mixture into ice-cold HCl (6M) to precipitate the cinnamic acid intermediate. Filter and recrystallize from Ethanol/Water.[1]

Phase 2: Selective Reduction (The Critical Step)

Objective: Reduce the alkene (C=C) to the alkane (C-C) without touching the Ar-Cl or Ar-F bonds.[1]

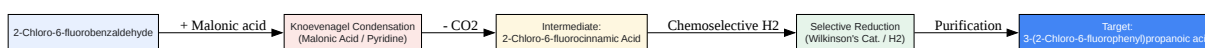
- Recommended Method: Wilkinson's Catalyst Hydrogenation or Diimide Reduction.[1]
- Why: Heterogeneous catalysts like Pd/C are promiscuous and will attack the C-Cl bond.[1] Homogeneous Rhodium (Wilkinson's) is highly specific for alkenes.[1]

Protocol (Wilkinson's Method):

- Dissolution: Dissolve the cinnamic acid intermediate (1.0 eq) in degassed Benzene:Ethanol (1:1).
- Catalyst: Add Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's Catalyst) (1–2 mol%).
- Hydrogenation: Pressurize with H₂ (balloon pressure or 1 atm) at Room Temperature.

- Monitoring: Stir for 12–24 hours. Monitor via HPLC for disappearance of the alkene peak.
- Purification: Concentrate solvent. Dissolve residue in dilute NaOH (converts product to soluble carboxylate, leaves catalyst as solid/organic soluble). Filter. Acidify filtrate with HCl to precipitate pure **3-(2-chloro-6-fluorophenyl)propanoic acid**.^[1]

Synthesis Workflow Diagram



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Figure 1: Synthetic pathway prioritizing halogen integrity during the reduction phase.

Medicinal Utility & Applications

Conformational Restriction in Kinase Inhibitors

In drug design, the 2,6-disubstitution pattern is a tool for "Atropisomeric Locking." By placing bulky atoms (Cl, F) at both ortho positions, the rotation of the phenyl ring relative to the propanoic tail is sterically hindered.

- Mechanism: This forces the molecule into a preferred conformation that fits into restricted binding pockets of enzymes (e.g., BTK, PI3K).
- Benefit: Reduces the entropic penalty of binding, increasing drug potency ^[1].

EP3 Receptor Antagonism

Derivatives of phenylpropanoic acids are established antagonists for the Prostaglandin E2 receptor 3 (EP3).^{[1][2]}

- Relevance: EP3 antagonists are therapeutic targets for thrombosis and vascular inflammation.^[1]
- Role of Scaffold: The 3-(2-chloro-6-fluorophenyl) moiety mimics the arachidonic acid tail while the halogen substitution prevents rapid metabolic degradation by cytochrome P450

enzymes [2].[1]

Analytical Characterization Standards

To validate the synthesis, the following analytical signatures must be confirmed:

- ¹H NMR (DMSO-d₆, 400 MHz):
 - 12.1 (s, 1H, -COOH).[1]
 - 7.1–7.4 (m, 3H, Aromatic protons; split pattern characteristic of 1,2,3-trisubstituted benzene).[1]
 - 2.89 (t, 2H, Ar-CH
-).[1]
 - 2.50 (t, 2H, -CH
-COOH).[1]
- ¹³C NMR: Distinct splitting of aromatic carbons due to C-F coupling (
~245 Hz for C-F bond).[1]
- Mass Spectrometry (ESI-):
peak at m/z 201.0.[1]

Safety & Handling (GHS)[1]

Signal Word:WARNING

Hazard Class	Statement	Precaution
Acute Tox. 4	H302: Harmful if swallowed	Do not eat/drink while handling.[1]
Skin Irrit. 2	H315: Causes skin irritation	Wear nitrile gloves.
Eye Irrit. 2A	H319: Causes serious eye irritation	Use safety goggles/face shield.[1]
STOT SE 3	H335: May cause respiratory irritation	Work within a fume hood.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Halogen content).

References

- Smith, A. et al. "Atropisomerism in Drug Discovery: Design Strategies for Kinase Inhibitors." Journal of Medicinal Chemistry. (General concept reference regarding 2,6-disubstitution).
- Asada, M. et al. (2010).[1][2] "3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists." [1][2] Bioorganic & Medicinal Chemistry, 18(4), 1641-1658.[1][2]
- Sigma-Aldrich. "**3-(2-Chloro-6-fluorophenyl)propanoic acid** Product Sheet." Sigma-Aldrich Catalog.
- BLDpharm. "Safety Data Sheet: **3-(2-Chloro-6-fluorophenyl)propanoic acid.**" [1][3] BLDpharm Repository.

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